![molecular formula C9H11NO2S B1357492 2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide CAS No. 769858-09-5](/img/structure/B1357492.png)

2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide

概要

説明

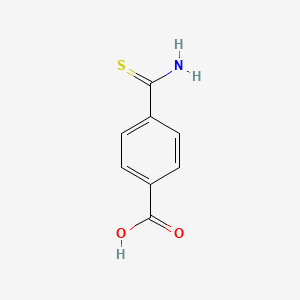

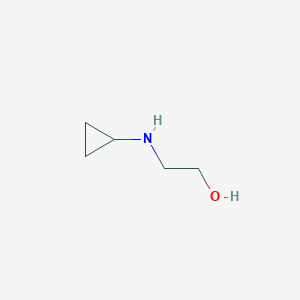

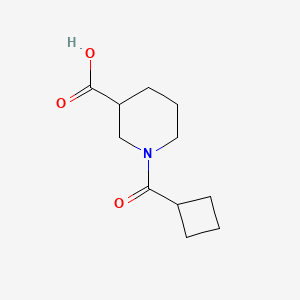

“2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” is a chemical compound with the molecular formula C9H11NO2S . It is a derivative of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine”, which is a core structure of biologically active molecules .

Synthesis Analysis

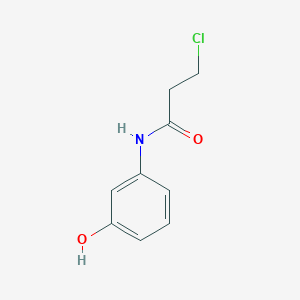

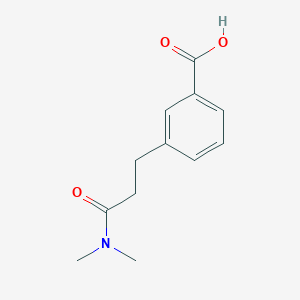

The synthesis of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine” derivatives has been reported to start with 4-methoxythiophenol and proceed via acyliminium cyclization . This synthetic route gives the target product in four steps and 68% overall yield .Molecular Structure Analysis

The molecular structure of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” consists of a thiazepine ring, which is a seven-membered ring containing a nitrogen atom and a sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” are not detailed in the search results, the synthesis process involves N-Acyliminium cyclization .科学的研究の応用

Synthesis and Derivatives

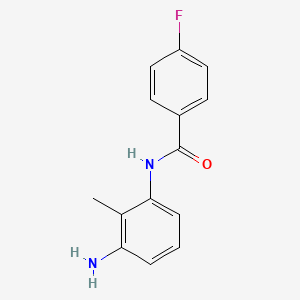

Synthetic Potential and Derivative Creation : 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide serves as a base compound for synthesizing various derivatives like triazolo, oxadiazolo, and pyrazolo substituted derivatives, showcasing its versatility in chemical synthesis (Gupta et al., 2012).

Cycloaddition Processes : This compound also undergoes cycloaddition reactions, forming isoxazoline spiro adducts, which are significant in chemical research for their unique structural properties (Ryan, Francis, & Savage, 2014).

Ring Contraction and Expansion

Ring Contraction Synthesis : An efficient synthesis method has been developed for 4H-benzo[b][1,4]thiazine 1,1-dioxides, achieved through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process is notable for its mild conditions and use of commercially available building blocks (Fülöpová et al., 2015).

Expanding Synthetic Methods : Synthesis methods have been explored for creating 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine, a core structure of biologically active molecules. This demonstrates the chemical's role in facilitating the creation of more complex structures (Deng et al., 2017).

Medicinal Interest

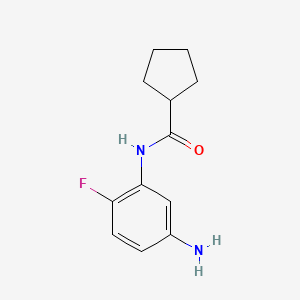

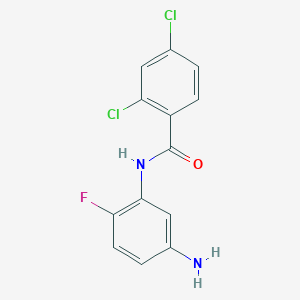

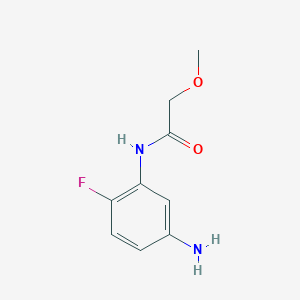

Antimicrobial Applications : Some derivatives of 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine have been synthesized and evaluated for antibacterial and antifungal activities. This showcases its potential in medicinal chemistry, particularly in developing new antimicrobial agents (Kumar et al., 2013).

Anticonvulsant Activity : Certain derivatives have exhibited significant anticonvulsant activity, highlighting the compound's relevance in pharmaceutical research for neurological disorders (Díaz et al., 1994).

将来の方向性

特性

IUPAC Name |

2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWMPDCDNBCROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)